Ethyl (2,5-dimethylpyridin-3-YL)acetate

Description

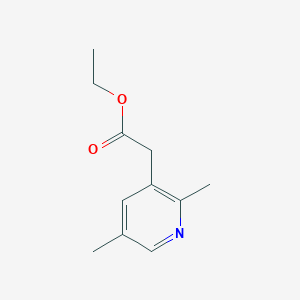

Ethyl (2,5-dimethylpyridin-3-YL)acetate is a pyridine-derived ester featuring a 2,5-dimethyl-substituted pyridine ring linked to an ethyl acetate moiety. The ethyl acetate side chain may serve as a hydrolyzable ester, enabling prodrug strategies or metabolic activation.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-(2,5-dimethylpyridin-3-yl)acetate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-8(2)7-12-9(10)3/h5,7H,4,6H2,1-3H3 |

InChI Key |

TVPZSFMUPPQASR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(N=CC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,5-dimethylpyridin-3-YL)acetate typically involves the esterification of 2,5-dimethylpyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,5-dimethylpyridin-3-YL)acetate undergoes various chemical reactions, including:

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed

Hydrolysis: 2,5-dimethylpyridine-3-carboxylic acid and ethanol.

Reduction: 2,5-dimethylpyridin-3-ylmethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2,5-dimethylpyridin-3-YL)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2,5-dimethylpyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Pyridine vs. Imidazole Derivatives

Ethyl (2,5-dimethylpyridin-3-YL)acetate differs from imidazole-based analogs (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl] acetate, Compound F in ) in its heterocyclic core. Pyridine rings (six-membered, one nitrogen) exhibit distinct electronic properties compared to imidazoles (five-membered, two nitrogens). For instance, pyridine’s lower basicity (pKa ~5.2 vs. imidazole’s ~6.9) may reduce protonation under physiological conditions, altering solubility and target interactions .

Substituent Position and Bioactivity

- Chlorophenyl vs. In contrast, the dimethyl groups on the pyridine ring in the target compound prioritize steric effects over electronic interactions, possibly reducing off-target binding .

- Bromophenyl and Trifluoromethyl Derivatives : Analogs like Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound D ) and Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate (Compound E ) show increased lipophilicity (logP >3.5), which may improve blood-brain barrier penetration compared to the target compound’s logP (~2.8, estimated) .

Physicochemical and Structural Properties

- Crystal Packing and Stability : describes a fused benzofuroimidazopyrimidin acetate with a rigid, planar structure. Such complexity reduces solubility (aqueous solubility <0.1 mg/mL) compared to the target compound’s less constrained pyridine ring, which may improve bioavailability .

- X-ray Refinement : Tools like SHELXL () and SHELXT () enable precise determination of molecular conformations. For example, the target compound’s dimethyl groups may induce torsional strain, affecting crystal packing density and melting points .

Data Tables

Table 1: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.